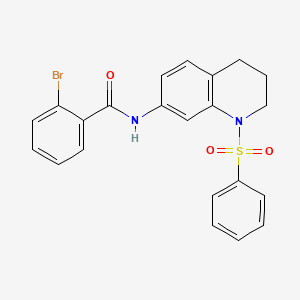

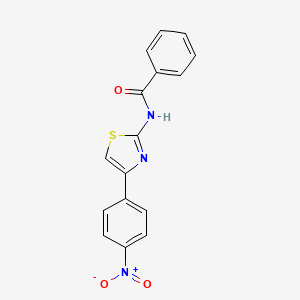

![molecular formula C17H16F3NO B3016799 N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 338757-12-3](/img/structure/B3016799.png)

N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of several compounds, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide , and 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide detailed information on the molecular geometry and lattice constants, which are crucial for understanding the properties and reactivity of these compounds. Density functional theory (DFT) calculations have also been used to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from studies on their biological evaluation and pharmacological activities. For instance, benzamide derivatives synthesized from 4-aminophenazone were screened for their inhibitory potential against various enzymes, indicating their potential to bind nucleotide protein targets . The anticonvulsant activity of benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety was also evaluated, with some analogues showing potent activity . These studies suggest that the chemical structure of benzamide derivatives plays a significant role in their reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. The introduction of a novel triamine monomer, DABA, into the amine solution for membrane preparation resulted in increased hydrophilicity, smoother and thinner membrane surfaces . The occurrence of polymorphism in trifluoromethyl substituted benzanilide was observed, with both forms exhibiting similar density and lattice energy, highlighting the impact of molecular conformation on physical properties . The antioxidant properties of benzamide derivatives were determined using DPPH free radical scavenging tests, demonstrating their potential as antioxidants .

科学的研究の応用

Anticonvulsant Activity

N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide has shown potential in anticonvulsant activity. A study found that benzamides, including those with a 3,5-trifluoromethyl group, were either equipotent with or more potent than phenytoin in anticonvulsant screens (Mussoi et al., 1996).

Anticancer Activity

Another significant application of this compound is in anticancer research. Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).

Polymer Chemistry

In polymer chemistry, aromatic diamines substituted with a trifluoromethyl group in the side chain, including those similar to this compound, have been used to prepare polyimides. These polyimides showed good solubility in organic solvents and exhibited high thermal stability (Liu et al., 2002).

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of related organic compounds, such as N-[2-(trifluoromethyl)phenyl]benzamides, have been extensively studied. This includes the investigation of their crystal structures, which helps in understanding the properties and potential applications of these compounds (Suchetan et al., 2016).

Antimicrobial and Antifungal Activity

Research has also explored the antimicrobial and antifungal activities of benzamide derivatives. Compounds synthesized from benzamides, including those with trifluoromethyl groups, have shown inhibition of bacterial and fungal growth, indicating potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

作用機序

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The presence of the trifluoromethyl group might influence its pharmacokinetic properties, as this group is known to enhance metabolic stability and increase lipophilicity, potentially improving oral bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with targets. Similarly, high temperatures might increase the compound’s rate of degradation .

特性

IUPAC Name |

N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO/c1-11-8-12(2)10-13(9-11)16(22)21(3)15-6-4-14(5-7-15)17(18,19)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTFAECVCRAFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)

![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)